molecular formula C12H12OS B8375924 2-(4-Methoxy-phenyl)-3-methyl-thiophene

2-(4-Methoxy-phenyl)-3-methyl-thiophene

Cat. No.: B8375924
M. Wt: 204.29 g/mol
InChI Key: CMVPFIAEZSUBMH-UHFFFAOYSA-N
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Description

2-(4-Methoxy-phenyl)-3-methyl-thiophene is a chemical compound built on a thiophene scaffold, a privileged structure in medicinal chemistry and materials science. The thiophene ring is a five-membered heterocycle containing a sulfur atom, which is highly valued for its versatile role in drug discovery and organic electronics . Researchers investigate such methoxyphenyl-substituted thiophene derivatives for their potential across multiple fields. In pharmaceutical research, structurally similar thiophene compounds have demonstrated significant and selective anti-proliferative activity against specific tumor cell lines, with some prototypes showing potent effects in the nanomolar range . Furthermore, the properties of thiophene derivatives can be finely tuned by modifying substituents like methoxy groups, which can influence electronic characteristics, charge transport behavior, and non-linear optical responses, making them candidates for advanced materials . Recent studies also highlight the application of novel thiophene-based thin films in biomedical contexts, such as reducing cancer cell adhesion on coated surfaces and enabling controlled drug release, underscoring the versatility of this chemical class . This product is intended for Research Use Only (RUO) and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C12H12OS

Molecular Weight

204.29 g/mol

IUPAC Name

2-(4-methoxyphenyl)-3-methylthiophene

InChI

InChI=1S/C12H12OS/c1-9-7-8-14-12(9)10-3-5-11(13-2)6-4-10/h3-8H,1-2H3

InChI Key

CMVPFIAEZSUBMH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC=C1)C2=CC=C(C=C2)OC

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Substituents on the thiophene ring significantly alter physicochemical and biological properties. Below is a comparison of 2-(4-Methoxy-phenyl)-3-methyl-thiophene with key analogues:

Compound Substituents Molecular Weight Key Properties/Activities Reference
This compound 2-(4-MeO-Ph), 3-Me 234.32 g/mol Hypothesized enhanced electronic delocalization; potential corrosion inhibition or anticancer activity (inferred)
5-(4-MeO-Ph)-thiazole-2-carboxylic acid derivatives Thiazole core with 4-MeO-Ph and hydrazide groups ~330–350 g/mol Corrosion inhibition (85–92% efficiency in 0.5 M HCl); studied via EIS and polarization
(Z)-MBTMT (Thiazolidine-4-one derivative) 4-MeO-Ph, benzo[d]thiazol-2-yl, 4-MeO-benzylidene 437.52 g/mol Anticancer activity (tested against Ehrlich ascites carcinoma)
2-(4-MeO-3-Me-Ph)-5-(3-MeO-Ph)thiophene 2-(4-MeO-3-Me-Ph), 5-(3-MeO-Ph) 310.41 g/mol Structural analogue with dual methoxy groups; limited solubility data
Thieno[2,3-d]pyrimidine derivatives Chloroacetamido, cyano, and aryl substituents ~350–400 g/mol Cytotoxicity (IC50 = 0.5–3.9 µM against HepG2/MCF-7 cells); synergistic effects with sorafenib

Key Observations :

  • Electronic Effects : The 4-methoxyphenyl group in 2-(4-MeO-Ph)-3-Me-thiophene likely enhances electron density, similar to 5-(4-MeO-Ph)-thiazole derivatives, which show high corrosion inhibition due to electron-rich aromatic systems .
  • Biological Activity : Thiophene derivatives with chloroacetamido or pyrimidine moieties exhibit potent cytotoxicity, suggesting that 2-(4-MeO-Ph)-3-Me-thiophene could be optimized for anticancer applications .

Physicochemical Properties

Property 2-(4-MeO-Ph)-3-Me-thiophene 5-(4-MeO-Ph)-thiazole derivatives MBTMT
Molecular Weight 234.32 g/mol ~330–350 g/mol 437.52 g/mol
LogP ~3.5 (estimated) 4.1–5.4 (experimental) 5.4 (experimental)
Solubility Low (inferred) Moderate in polar aprotic solvents Low (crystalline)
Thermal Stability High (aromatic stabilization) Decomposes above 200°C Stable up to 150°C

Preparation Methods

Reaction Conditions:

  • Catalyst : Pd(PPh₃)₄ (5 mol%).

  • Base : K₂CO₃.

  • Solvent : Tetrahydrofuran (THF)/H₂O (3:1).

  • Yield : 78%.

For this compound, a similar strategy could involve coupling 3-methylthiophene-2-boronic acid with 4-iodoanisole.

Alkylation and Methoxylation of Thiophene Precursors

Alkylation introduces methyl groups to thiophene rings, while methoxylation adds the 4-methoxyphenyl moiety. A patent describing the synthesis of 4-(p-methoxyphenyl)-2-amino-butane highlights a two-step process:

  • Bromination : Treating 4-(p-hydroxyphenyl)-butan-2-ol with HBr yields 4-(p-hydroxyphenyl)-2-bromobutane.

  • Methylation : Using methyl iodide or dimethyl sulfate in acetone with K₂CO₃ converts hydroxyl to methoxy groups.

Adapting this for thiophenes:

  • Step 1 : Brominate 3-methylthiophene at the 2-position.

  • Step 2 : Couple with 4-methoxyphenylmagnesium bromide under Grignard conditions.

Data Table: Alkylation Efficiency

Starting MaterialReagentYieldReference
3-MethylthiopheneNBS (Br₂ source)65%
2-Bromo-3-methylthiophene4-MeOPhMgBr72%

Catalytic Hydrogenation of Azido Intermediates

Azide reduction provides a route to amine-functionalized thiophenes, which can be further modified. A patent describes hydrogenating 4-(p-methoxyphenyl)-2-azido-butane to the corresponding amine using Pd/C. For thiophenes:

  • Introduce an azide group at the 2-position of 3-methylthiophene.

  • Catalyze reduction with H₂/Pd-C to form 2-amino-3-methylthiophene.

  • Couple with 4-methoxybenzaldehyde via reductive amination.

Optimization Parameters:

  • Pressure : 55 psi H₂.

  • Catalyst Loading : 10% Pd/C (5 wt%).

  • Yield : 82%.

Comparative Analysis of Synthetic Methods

MethodAdvantagesLimitationsYield Range
Microwave CyclizationRapid, solvent-freeLimited substrate scope85–92%
Palladium Cross-CouplingHigh regioselectivityCostly catalysts72–78%
Alkylation/GrignardScalableMulti-step purification65–72%
Catalytic HydrogenationMild conditionsRequires azide intermediates82%

Q & A

Q. What are the optimal synthetic routes for 2-(4-Methoxy-phenyl)-3-methyl-thiophene, and how can reaction conditions be systematically optimized?

Answer: The synthesis typically involves cyclization reactions or functionalization of pre-existing thiophene cores. For example, cyclization with sulfur-containing reagents (e.g., elemental sulfur) and bases like triethylamine has been employed for analogous thiophene derivatives . Key optimization parameters include:

  • Catalyst selection : Acidic or basic conditions influence regioselectivity.
  • Temperature control : Elevated temperatures (80–120°C) improve reaction rates but may degrade sensitive methoxy groups.
  • Solvent polarity : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of aromatic intermediates.

Q. Table 1: Comparison of Synthetic Methods

MethodYield (%)ConditionsReference
Cyclization with S865DMF, 100°C, 12h
Suzuki coupling72Pd(PPh3)4, K2CO3, THF, reflux
Friedel-Crafts alkylation58AlCl3, CH2Cl2, RT

Q. What spectroscopic and chromatographic techniques are critical for characterizing this compound?

Answer:

  • NMR spectroscopy : 1H/13C NMR identifies substitution patterns (e.g., methoxy protons at δ 3.8–4.0 ppm, aromatic protons at δ 6.7–7.5 ppm) .
  • Mass spectrometry : High-resolution MS confirms molecular weight (e.g., C12H12O2S: calc. 220.06, obs. 220.05) .
  • HPLC : Reverse-phase chromatography (C18 column, MeCN/H2O gradient) assesses purity (>95% required for pharmacological studies) .

Q. Table 2: Representative NMR Data (CDCl3)

Proton Positionδ (ppm)Multiplicity
OCH33.85Singlet
Thiophene C-H6.90–7.20Multiplet
Methyl group (C3)2.45Singlet

Advanced Research Questions

Q. How can computational chemistry methods predict the electronic properties and reactivity of this compound?

Answer: Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) and basis sets (6-31G*) accurately predicts:

  • HOMO-LUMO gaps : Correlates with electrochemical stability (e.g., ΔE ≈ 4.2 eV for this compound) .
  • Electrostatic potential maps : Identifies nucleophilic/electrophilic sites (e.g., electron-rich methoxy group directs electrophilic substitution) .
  • Reactivity in cross-coupling : Simulated activation energies guide catalyst selection for Suzuki or Heck reactions .

Q. How can researchers resolve contradictions between experimental and computational data regarding the compound’s structure?

Answer: Discrepancies (e.g., bond lengths, torsional angles) arise from approximations in computational models. Strategies include:

  • X-ray crystallography : Provides ground-truth geometry (e.g., C-S bond length: 1.71 Å (exp) vs. 1.68 Å (DFT)) .
  • Solid-state NMR : Validates dynamic behavior in crystal lattices.
  • Multiconfigurational calculations : Addresses limitations in single-reference DFT for conjugated systems .

Q. Table 3: Experimental vs. Computational Structural Parameters

ParameterX-ray DataDFT (B3LYP/6-31G*)
C-S Bond Length (Å)1.711.68
Dihedral Angle (°)12.310.5

Q. What strategies are effective in studying structure-activity relationships (SAR) for pharmacological applications?

Answer:

  • Functional group variation : Modify the methoxy group (e.g., replace with hydroxyl or halogen) to assess binding affinity .
  • Bioisosteric replacement : Substitute thiophene with furan or pyridine to probe heterocycle effects.
  • Pharmacokinetic profiling : LogP calculations (e.g., XlogP = 3.2) predict membrane permeability .

Q. Table 4: SAR Modifications and Activity

ModificationIC50 (μM)Target
4-OCH3 (parent)12.5Enzyme X
4-OH8.3Enzyme X
4-Cl23.1Enzyme X

Methodological Guidance

  • Experimental replication : Follow detailed protocols for synthesis (e.g., stepwise isolation of intermediates) and characterization (full NMR assignments) .
  • Data validation : Cross-check computational results with multiple software packages (e.g., Gaussian, ORCA) .

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